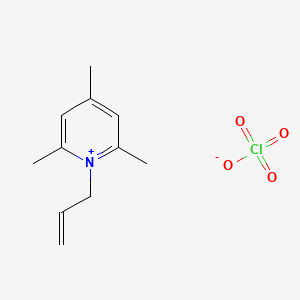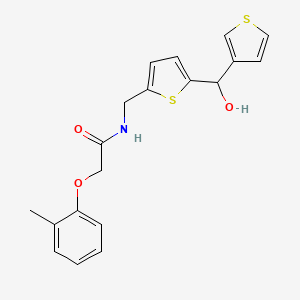
Methyl 4-((3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl)-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl)-2-butenoate is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with cyano and methyl groups, and a butenoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl)-2-butenoate typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-cyano-4,6-dimethyl-2-pyridinethiol, is synthesized through a series of reactions involving nitration, reduction, and thiolation of a suitable pyridine precursor.
Esterification: The pyridine intermediate is then reacted with methyl acrylate under basic conditions to form the desired butenoate ester. Common bases used include sodium hydride or potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Primary Amines: From reduction of the cyano group.
Various Esters and Amides: From nucleophilic substitution reactions.
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology and Medicine:
Biological Probes: Used in the design of probes for studying biological processes.
Industry:
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which Methyl 4-((3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl)-2-butenoate exerts its effects depends on its interaction with molecular targets. The cyano and ester groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing biological pathways. The sulfur atom can also form coordination complexes with metal ions, affecting catalytic processes.
Comparison with Similar Compounds
- Methyl 4-((3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl)acetate
- Methyl 4-((3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl)-3-oxobutanoate
Comparison:
- Structural Differences: While similar in having the pyridine ring and cyano group, these compounds differ in the ester moiety, which can influence their reactivity and applications.
- Reactivity: The presence of different functional groups (e.g., oxo vs. ester) can lead to variations in chemical behavior, such as differing susceptibility to hydrolysis or oxidation.
- Applications: Each compound may have unique applications based on its specific chemical properties, with some being more suitable for pharmaceutical use and others for industrial applications.
This detailed overview provides a comprehensive understanding of Methyl 4-((3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl)-2-butenoate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl (E)-4-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-7-10(2)15-13(11(9)8-14)18-6-4-5-12(16)17-3/h4-5,7H,6H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZZZNDWDDKELG-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC=CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1C#N)SC/C=C/C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2566359.png)




![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2566369.png)

![2-[3-(phenoxymethyl)azetidine-1-carbonyl]quinoxaline](/img/structure/B2566372.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2566373.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 5-ethyl-4-methylthiophene-2-carboxylate](/img/structure/B2566374.png)

